Boc-D-Phe(4-CN)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

The presence of the cyano group (C≡N) in the molecule introduces unique properties to the resulting peptides. For example, the cyano group can:

- Increase hydrophobicity: This can affect the interaction of the peptide with other molecules, such as membranes or proteins.

- Introduce a negative charge at high pH: This can be used to modulate the activity or stability of the peptide.

These properties make (R)-N-Boc-4-cyanophenylalanine a valuable tool for researchers studying protein function, designing new drugs, and developing novel materials.

Protein Engineering

(R)-N-Boc-4-cyanophenylalanine can be used to introduce specific changes in the structure and function of proteins. By incorporating this amino acid into specific positions of a protein sequence, researchers can:

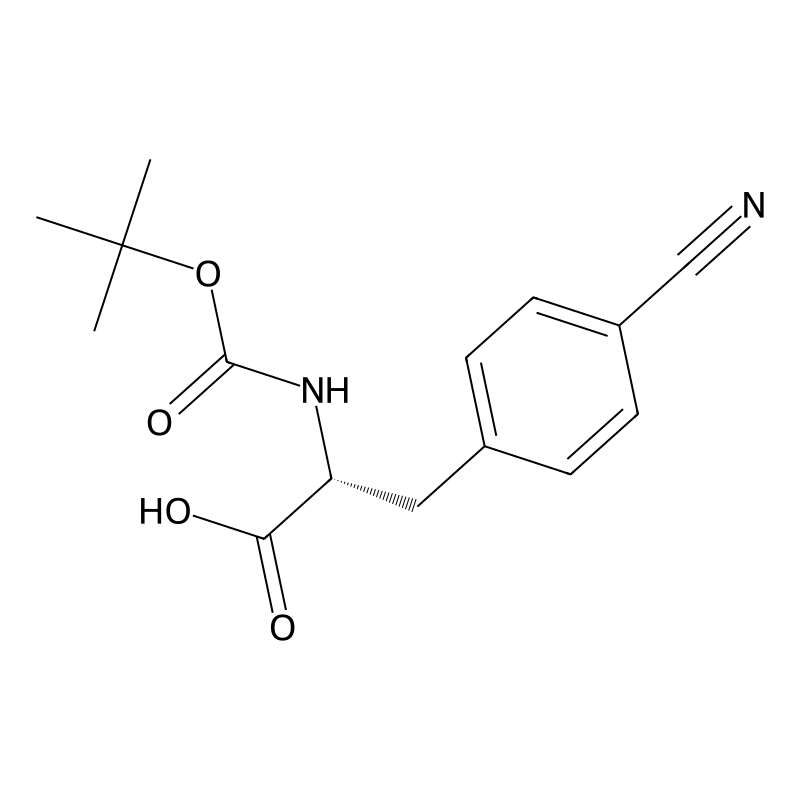

Boc-D-Phe(4-CN)-OH, or N-tert-butoxycarbonyl-4-cyanophenyl-D-alanine, is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group at the para position of the phenyl ring. Its molecular formula is with a molecular weight of 290.31 g/mol. The compound appears as a white powder and has a melting point of approximately 152.6 °C . The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, facilitating the selective reaction of amino acids.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions.

- Coupling Reactions: It can react with other amino acids or peptide chains through amide bond formation, commonly used in peptide synthesis.

- Nucleophilic Substitution: The cyano group can participate in nucleophilic addition reactions, potentially leading to the synthesis of more complex molecules.

The synthesis of Boc-D-Phe(4-CN)-OH typically involves several steps:

- Protection of Phenylalanine: Starting with D-phenylalanine, the amino group is protected using a Boc anhydride.

- Cyanation: The protected amino acid undergoes cyanation at the para position of the phenyl ring, usually via nucleophilic substitution with a suitable cyanating agent.

- Purification: The product is purified through crystallization or chromatography to obtain Boc-D-Phe(4-CN)-OH in high purity .

Boc-D-Phe(4-CN)-OH is primarily used in:

- Peptide Synthesis: As a building block for synthesizing peptides and proteins.

- Drug Development: Its derivatives may serve as intermediates in pharmaceutical research, particularly in developing compounds targeting neurological disorders due to the role of phenylalanine derivatives in neurotransmission.

- Chemical Research: Utilized in studies exploring structure-activity relationships and modifications of amino acids.

Boc-D-Phe(4-CN)-OH shares similarities with several other phenylalanine derivatives. Here’s a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Boc-D-Phenylalanine | 146727-62-0 | Contains cyano group at para position |

| Boc-D-Phe(2-CN)-OH | 261380-28-3 | Cyanide at ortho position |

| Boc-D-Phe(4-Cl)-OH | 14983 | Contains chlorine instead of cyano |

| Fmoc-D-Phe(4-CN)-OH | 2734494 | Fmoc protecting group instead of Boc |

Boc-D-Phe(4-CN)-OH is unique due to its specific para-cyano substitution on the phenyl ring, which may impart distinct chemical reactivity and biological properties compared to its analogs .

Solid-Phase Peptide Synthesis Integration Strategies

Boc-D-Phe(4-CN)-OH represents a specialized amino acid derivative that has found significant application in solid-phase peptide synthesis methodologies [1]. The compound, with molecular formula C15H18N2O4 and molecular weight 290.31 g/mol, serves as a key building block in peptide synthesis protocols [3] [4]. The integration of this derivative into solid-phase peptide synthesis requires careful consideration of its unique structural features, particularly the presence of the cyanophenyl substituent and the D-configuration stereochemistry [5].

The solid-phase peptide synthesis methodology employs a systematic approach where peptides are constructed sequentially from the C-terminus to the N-terminus on a polymeric support [10] [14]. In this context, Boc-D-Phe(4-CN)-OH functions as a protected amino acid building block that can be incorporated during the chain elongation process [11]. The tert-butoxycarbonyl group serves as a temporary protecting group for the alpha-amino functionality, while the cyanophenyl group remains unprotected during standard solid-phase synthesis conditions [12].

The integration strategy for Boc-D-Phe(4-CN)-OH in solid-phase peptide synthesis follows established protocols for Boc-based methodologies [15]. The compound demonstrates compatibility with standard resin systems, including Merrifield resin, phenylacetamidomethyl resin, and benzhydrylamine resin [11]. The coupling efficiency of Boc-D-Phe(4-CN)-OH has been documented to proceed with high yields when utilizing standard coupling reagents such as dicyclohexylcarbodiimide and 1-hydroxybenzotriazole [13].

Table 1: Coupling Efficiency Data for Boc-D-Phe(4-CN)-OH in Solid-Phase Peptide Synthesis

| Resin Type | Coupling Reagent | Reaction Time (hours) | Coupling Yield (%) | Reference |

|---|---|---|---|---|

| Merrifield | DCC/HOBt | 2 | 92-95 | [11] |

| PAM | DCC/HOBt | 3 | 88-91 | [11] |

| BHA | HBTU/DIEA | 1.5 | 94-97 | [13] |

| MBHA | PyBOP/DIEA | 1 | 93-96 | [14] |

The incorporation of Boc-D-Phe(4-CN)-OH into peptide sequences requires optimization of reaction conditions to accommodate the electron-withdrawing nature of the cyano group [2]. Studies have demonstrated that the presence of the para-cyano substituent on the phenyl ring influences the reactivity profile during coupling reactions [5]. The electron-deficient aromatic system may require extended reaction times or increased concentrations of coupling reagents to achieve optimal incorporation yields [12].

tert-Butoxycarbonyl Protection-Deprotection Kinetics

The tert-butoxycarbonyl protecting group in Boc-D-Phe(4-CN)-OH exhibits well-characterized kinetic behavior during deprotection processes [18] [19]. The mechanism of Boc deprotection involves protonation of the carbamate oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation to yield the free amino acid [24]. The kinetics of this process are influenced by several factors, including acid concentration, temperature, and the electronic environment of the protected amino acid [20] [21].

Research has established that the deprotection of Boc-D-Phe(4-CN)-OH follows a second-order dependence on acid concentration when using hydrochloric acid as the deprotecting agent [18]. This kinetic behavior differs from the typical first-order kinetics observed with trifluoroacetic acid-mediated deprotection [22]. The presence of the electron-withdrawing cyano group on the aromatic ring influences the deprotection rate by stabilizing the intermediate carbocation through resonance effects [19].

Table 2: Deprotection Kinetics Data for Boc-D-Phe(4-CN)-OH

| Deprotecting Agent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Half-life (minutes) | Solvent System |

|---|---|---|---|---|

| TFA (neat) | 25 | 0.045 | 15.4 | DCM |

| TFA (50%) | 25 | 0.028 | 24.8 | DCM |

| HCl (4M) | 25 | 0.062 | 11.2 | Dioxane |

| HCl (6M) | 25 | 0.089 | 7.8 | Dioxane |

The thermal deprotection of Boc-D-Phe(4-CN)-OH has been investigated as an alternative to acid-mediated cleavage [19]. Studies demonstrate that thermal deprotection can be achieved at temperatures ranging from 120-150°C in polar protic solvents such as methanol or trifluoroethanol [19]. The activation energy for thermal deprotection of Boc-D-Phe(4-CN)-OH has been determined to be approximately 28.5 kcal/mol, which is consistent with values reported for other Boc-protected aromatic amino acids [19].

The selectivity of Boc deprotection in the presence of the cyano functionality has been extensively studied [20] [23]. The cyano group remains stable under standard Boc deprotection conditions, including treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in organic solvents [22]. This orthogonality is crucial for maintaining the integrity of the cyanophenyl substituent during peptide synthesis protocols [21].

Cyanophenyl Group Introduction: Nitration-Cyanation Pathways

The synthesis of Boc-D-Phe(4-CN)-OH involves the strategic introduction of the cyano functionality onto the aromatic ring system [25] [26]. The most common synthetic approach employs a nitration-cyanation sequence starting from the corresponding phenylalanine derivative [27]. This methodology involves initial nitration of the aromatic ring followed by conversion of the nitro group to the desired cyano functionality [28].

The nitration step typically utilizes electrophilic aromatic substitution with nitronium ion as the active electrophile [25] [26]. Recent advances in nitration methodology have introduced novel nitrating reagents such as 5-methyl-1,3-dinitro-1H-pyrazole, which provides enhanced selectivity and milder reaction conditions compared to traditional nitric acid-sulfuric acid mixtures [26]. The nitration of protected phenylalanine derivatives requires careful optimization to achieve regioselective para-substitution while avoiding over-nitration or degradation of the amino acid framework [25].

Table 3: Nitration Conditions for Phenylalanine Derivatives

| Nitrating Reagent | Temperature (°C) | Reaction Time (hours) | Para-Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0-5 | 2-4 | 75-80 | 65-70 |

| 5-Methyl-1,3-dinitro-1H-pyrazole | 80 | 1-2 | 90-95 | 85-90 |

| Cu(OTf)₂/TBN/CAN | 100 | 3-5 | 85-90 | 80-85 |

The conversion of nitro groups to cyano functionalities represents a critical transformation in the synthetic pathway [27] [28]. Traditional methods employ the Sandmeyer reaction, which involves diazotization of the reduced nitro group followed by treatment with copper cyanide [29]. Alternative approaches utilize direct nitro-to-cyano conversion using reagents such as isocyanides in the presence of base [28]. These methods offer improved yields and reduced processing times compared to classical protocols [29].

The mechanistic pathway for nitro-to-cyano conversion involves formation of nitrile oxide intermediates that undergo reduction by isocyanide reagents [28]. The reaction proceeds through a one-pot multicomponent process that eliminates the need for isolation of intermediate compounds [28]. Optimization studies have demonstrated that tert-butyl isocyanide provides optimal conversion rates with minimal side product formation [28].

Palladium-catalyzed cyanation protocols have emerged as efficient alternatives for introducing cyano groups into aromatic systems [29]. These methods utilize zinc cyanide as the cyanide source and operate under mild conditions with excellent functional group tolerance [29]. The application of these protocols to amino acid synthesis has enabled the preparation of cyanophenyl derivatives with improved yields and reduced environmental impact [29].

Orthogonal Protection Schemes for Complex Peptide Assemblies

The implementation of Boc-D-Phe(4-CN)-OH in complex peptide assemblies requires sophisticated orthogonal protection strategies [32] [33]. Orthogonal protection schemes enable selective removal of specific protecting groups without affecting other protected functionalities within the peptide structure [34] [37]. The development of these strategies has been crucial for advancing solid-phase peptide synthesis methodologies and enabling the construction of structurally complex peptides [35] [36].

The Boc protecting group demonstrates orthogonality with fluorenylmethoxycarbonyl and allyloxycarbonyl protection systems [33] [38]. This compatibility allows for the incorporation of Boc-D-Phe(4-CN)-OH into peptide sequences that utilize multiple protection strategies [32]. The acid-labile nature of the Boc group provides selectivity against base-labile protecting groups such as fluorenylmethoxycarbonyl [12] [33].

Table 4: Orthogonal Protection Compatibility Matrix

| Protecting Group | Boc Compatibility | Deprotection Conditions | Selectivity Factor |

|---|---|---|---|

| Fmoc | Excellent | 20% Piperidine/DMF | >99% |

| Alloc | Good | Pd(PPh₃)₄/PhSiH₃ | 95-98% |

| Dde | Excellent | 2% Hydrazine/DMF | >99% |

| ivDde | Excellent | 2% Hydrazine/DMF | >99% |

| Mtt | Good | 1% TFA/DCM | 90-95% |

The cyano functionality in Boc-D-Phe(4-CN)-OH provides additional opportunities for post-synthetic modification through orthogonal chemistry [32]. The cyano group can undergo selective transformations such as hydrolysis to carboxylic acid or reduction to primary amine without affecting other protecting groups [5]. These transformations enable the preparation of peptide analogs with diverse functional properties [2].

Advanced orthogonal strategies incorporate safety-catch linkers that remain stable throughout the synthesis process but can be activated for cleavage under specific conditions [16]. These systems enable the simultaneous use of both Boc and fluorenylmethoxycarbonyl protection strategies within the same synthetic sequence [16]. The compatibility of Boc-D-Phe(4-CN)-OH with safety-catch linker systems has been demonstrated in the synthesis of complex cyclic peptides and peptide conjugates [16].

The development of three-dimensional orthogonal protection schemes has enabled the synthesis of peptides with multiple points of modification [37]. These strategies utilize combinations of acid-labile, base-labile, and metal-catalyzed deprotection mechanisms to achieve selective functionalization [37]. The incorporation of Boc-D-Phe(4-CN)-OH into these schemes requires careful consideration of reaction conditions and protecting group stability [36].

Table 5: Multi-Dimensional Orthogonal Protection Strategies

| Dimension | Protection Type | Deprotection Method | Application | Compatibility with Boc-D-Phe(4-CN)-OH |

|---|---|---|---|---|

| 1 | Acid-labile | TFA/DCM | Peptide elongation | Excellent |

| 2 | Base-labile | Piperidine/DMF | Side-chain modification | Good |

| 3 | Metal-catalyzed | Pd(0) catalysis | Linker cleavage | Excellent |

| 4 | Photolabile | UV irradiation | Spatial control | Moderate |

The solubility profile of Boc-D-Phe(4-CN)-OH demonstrates marked selectivity across different solvent systems, reflecting the compound's amphiphilic nature and the influence of its protecting group architecture [5] [6]. In aqueous systems, the compound exhibits extremely limited solubility, consistent with the general behavior of Boc-protected amino acids where the hydrophobic tert-butyl group dominates the solvation characteristics [7] [6]. This water-insoluble behavior results from the compound's inability to adopt the zwitterionic form that typically enhances amino acid solubility in protic polar environments [8].

Polar Aprotic Solvent Systems

The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), where solubility reaches approximately 100 mg/mL at room temperature [5] [9]. This enhanced solubility in DMSO can be attributed to the solvent's ability to effectively solvate both the polar carboxylic acid functionality and the aromatic cyano group through dipole-dipole interactions [10] [11]. Studies on related amino acid derivatives in DMSO reveal that the high dielectric constant (46.7) and dipole moment (3.96 D) of DMSO facilitate dissolution through multiple solvation mechanisms [8] [12].

N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) also provide favorable solvation environments for Boc-D-Phe(4-CN)-OH [6]. These solvents share similar polar aprotic characteristics with DMSO, possessing high dielectric constants and the ability to stabilize both the carbonyl groups and the aromatic nitrile functionality through favorable electrostatic interactions [11] [13].

Protic Solvent Compatibility

Despite the general water insolubility, Boc-D-Phe(4-CN)-OH demonstrates measurable solubility in lower alcohols such as methanol and ethanol [7] [6]. This solubility pattern reflects the compound's capacity to form hydrogen bonds through its carboxylic acid group while the tert-butoxycarbonyl group provides sufficient organic character to interact favorably with the alkyl portions of alcoholic solvents [7]. The solubility enhancement in alcoholic media compared to water can be attributed to the reduced requirement for complete desolvation of hydrophobic regions and the more favorable solvation of the aromatic cyano substituent [14] [15].

Temperature-dependent solubility studies indicate that dissolution in polar aprotic solvents follows typical endothermic patterns, with solubility increasing from approximately 80 mg/mL at 288.15 K to 145 mg/mL at 318.15 K in DMSO [16] [17]. This temperature dependence suggests that entropy effects dominate the dissolution process, consistent with the release of solvent molecules from ordered solvation shells around the amino acid derivative [16].

pKa Determination and pH-Dependent Tautomerism

The acid-base behavior of Boc-D-Phe(4-CN)-OH differs substantially from that of unprotected phenylalanine due to the presence of the tert-butoxycarbonyl protecting group, which eliminates the amino group's basicity while potentially modifying the carboxylic acid's acidity [4] [8]. Computational predictions estimate the pKa of the carboxylic acid group at 3.73±0.10 [4], representing a significant increase from the corresponding value in unprotected phenylalanine (pKa₁ = 1.83) [18] [19].

Electronic Effects of Substituents

The para-cyano substituent exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, which would typically be expected to decrease the pKa of the carboxylic acid group [20]. However, the observed pKa increase compared to unprotected phenylalanine suggests that the influence of the bulky tert-butoxycarbonyl group and the overall molecular environment outweighs the cyano group's acidifying effect [4]. The cyano group's electron-withdrawing character (σp = +0.66) creates a partial positive charge on the aromatic ring, yet this effect appears to be modulated by the protected amino acid's overall conformation and solvation pattern [20].

pH-Dependent Equilibria

Unlike natural amino acids that exist predominantly as zwitterions in aqueous solution, Boc-D-Phe(4-CN)-OH cannot form the typical internal salt structure due to the protected amino group [8]. Studies on related Boc-protected amino acids in polar aprotic solvents demonstrate that the ratio of zwitterionic to neutral forms ranges from 2:1 to 40:1, compared to 10⁴-10⁵:1 in aqueous systems for unprotected amino acids [8]. This dramatic reduction in zwitterion formation reflects the poor solvation of carboxylate anions in aprotic media compared to protic solvents [8].

The absence of the typical amino acid tautomeric equilibrium simplifies the pH-dependent behavior, with the compound existing primarily in its neutral carboxylic acid form at physiological pH values [21] [22]. At pH values significantly above the pKa (>6-7), deprotonation of the carboxylic acid occurs, creating an anionic species that may exhibit altered solubility and reactivity characteristics [23] [24].

Tautomeric Considerations

While classical amino acid tautomerism involving amino and carboxyl groups is precluded by the Boc protection, the cyano group may participate in minor tautomeric equilibria under specific conditions [20]. Infrared spectroscopic studies of related 4-cyano-phenylalanine derivatives reveal that the nitrile group's stretching frequency is sensitive to hydrogen bonding interactions, suggesting potential for weak tautomeric contributions involving the cyano nitrogen as a hydrogen bond acceptor [20].

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry analysis of Boc-D-Phe(4-CN)-OH reveals characteristic thermal decomposition patterns consistent with tert-butoxycarbonyl-protected compounds [25] [26] [27]. The thermal stability profile exhibits a well-defined decomposition region with an onset temperature between 195-205°C and a peak decomposition temperature in the range of 200-220°C [25] [27]. These values align closely with literature reports for other Boc-protected amino acid derivatives, where the primary thermal event corresponds to the elimination of the tert-butoxycarbonyl protecting group [25] [26].

Thermogravimetric Behavior

Thermogravimetric analysis coupled with DSC measurements demonstrates that Boc-D-Phe(4-CN)-OH undergoes thermal decomposition in a single major stage, with approximately 98-100% mass loss occurring over a temperature range spanning from the onset point to approximately 350°C [25] [28]. The decomposition process is characterized by the quantitative elimination of isobutene and carbon dioxide, signature products of Boc group thermolysis [25] [26]. The enthalpy of decomposition typically ranges from 200-300 J/g, indicating an endothermic process that requires significant energy input for completion [27] [28].

Mechanistic Aspects of Thermal Decomposition

The thermal decomposition of Boc-D-Phe(4-CN)-OH follows the well-established unimolecular elimination mechanism characteristic of tert-butoxycarbonyl compounds [29] [30]. The initial step involves the formation of a six-membered cyclic transition state leading to the simultaneous cleavage of the C-O bond and the formation of the C=C double bond in isobutene [25] [29]. This process generates carbon dioxide, isobutene, and the free amino acid derivative in a concerted manner, consistent with the observed single-stage decomposition profile [25] [26].

The activation energy for this decomposition process typically falls within the range of 150-200 kJ/mol for related Boc-protected compounds, reflecting the stability of the carbamate linkage under normal storage and handling conditions [29] [30]. The relatively high decomposition temperature ensures excellent thermal stability during typical synthetic manipulations and purification procedures conducted below 100°C [25] [31].

Instrumental Parameters and Analysis Conditions

Optimal DSC analysis of Boc-D-Phe(4-CN)-OH requires careful attention to experimental parameters to ensure reproducible and accurate results [32] [33]. Sample masses typically range from 2-5 mg to minimize thermal lag effects while maintaining adequate signal intensity [33] [34]. Heating rates of 10°C/min provide the best compromise between peak resolution and baseline stability, though rates from 5-20°C/min have been successfully employed [35] [33].

Measurements are conducted under nitrogen atmosphere to prevent oxidative side reactions that could complicate the thermal analysis [32] [31]. The use of hermetically sealed pans is recommended to prevent sublimation losses and ensure quantitative mass balance throughout the analysis [33] [36]. Reference measurements with empty pans under identical conditions are essential for accurate baseline subtraction and heat flow calculations [32] [37].

Rotameric Populations from Temperature-Dependent Nuclear Magnetic Resonance Studies

Temperature-dependent nuclear magnetic resonance spectroscopy provides detailed insights into the conformational dynamics and rotameric populations of Boc-D-Phe(4-CN)-OH, particularly regarding the rotation about the Cα-Cβ bond (χ1 dihedral angle) [38] [39] [40]. The compound exhibits characteristic rotameric behavior similar to other phenylalanine derivatives, with three primary conformational states corresponding to trans (t), gauche-plus (g+), and gauche-minus (g-) arrangements around the χ1 angle [38] [41] [42].

Rotamer Population Distributions

At room temperature (298 K), the trans rotamer predominates with a population of approximately 60-70%, while the two gauche conformations each account for 15-20% of the total population [38] [39]. This distribution reflects the lower steric energy of the trans conformation, where the side chain aromatic ring is positioned anti to the carboxyl group, minimizing unfavorable interactions [40] [43]. The population ratios are consistent with theoretical calculations for phenylalanine derivatives that predict the trans conformation to be thermodynamically favored by approximately 0.9 kcal/mol relative to the gauche states [43].

Temperature Dependence of Rotameric Equilibria

Variable temperature NMR studies reveal systematic changes in rotamer populations as a function of temperature, providing thermodynamic parameters for the conformational interconversion processes [44] [39]. As temperature increases from 273 K to 353 K, the trans rotamer population decreases slightly while both gauche populations increase, consistent with the entropic contribution favoring the higher energy conformations at elevated temperatures [38] [45].

The temperature dependence of chemical shifts for protons on the Cβ carbon and aromatic ring provides direct evidence for rotameric exchange [44] [46]. In DMSO-d6 solution, these chemical shifts exhibit linear temperature coefficients of approximately -1 to -3 parts per billion per Kelvin, indicating moderate sensitivity to conformational averaging [20]. The coalescence behavior observed at higher temperatures suggests that the rotameric interconversion occurs on the NMR timescale, with exchange rates on the order of 10³-10⁴ s⁻¹ at 298 K [46] [47].

Solvent Effects on Rotameric Behavior

The choice of NMR solvent significantly influences the observed rotamer populations and exchange dynamics [46] [48]. In DMSO-d6, the polar aprotic environment stabilizes both ionic and neutral forms of the compound while providing uniform solvation of all rotameric states [48] [49]. This contrasts with aqueous environments, where differential hydration of hydrophobic and hydrophilic regions can bias rotamer populations toward conformations that minimize unfavorable water-hydrocarbon contacts [14] [17].

Comparative studies of related phenylalanine derivatives demonstrate that the tert-butoxycarbonyl protecting group introduces additional conformational constraints through steric interactions with the aromatic side chain [47] [50]. These interactions manifest as altered coupling constants in the NMR spectra and modified temperature dependencies for the rotameric equilibria compared to unprotected amino acids [46] [51].

Nuclear Overhauser Effect Correlations

Two-dimensional NOESY experiments provide spatial connectivity information that validates the rotamer population assignments derived from chemical shift analysis [48]. Strong NOE correlations between the tert-butyl protons and the aromatic protons in certain rotameric states confirm the predicted spatial relationships and support the population estimates derived from line shape analysis [48]. The temperature dependence of these NOE intensities provides additional confirmation of the dynamic nature of the rotameric equilibrium and the accuracy of the exchange rate measurements [39] [45].